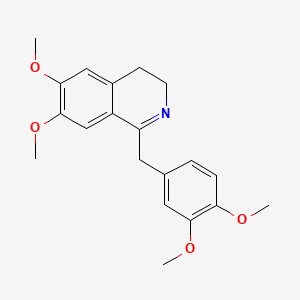![molecular formula C16H24ClNO2 B1221536 (4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride CAS No. 100746-36-9](/img/structure/B1221536.png)
(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride
Overview
Description
CGS-18102A is a novel hexahydrobenzopyranopyridine compound with a mixed pharmacological profile. It acts as a 5-hydroxytryptamine 1A receptor agonist and a 5-hydroxytryptamine 2 receptor antagonist. This dual action makes it a promising candidate for anxiolytic and potential antidepressant effects .
Preparation Methods
The synthesis of CGS-18102A involves several steps, starting with the preparation of the hexahydrobenzopyranopyridine core. The synthetic route typically includes:
Cyclization Reactions: Formation of the hexahydrobenzopyranopyridine ring system through cyclization reactions.
Functional Group Modifications: Introduction of functional groups necessary for the pharmacological activity.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods for CGS-18102A would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
CGS-18102A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of 5-hydroxytryptamine receptor modulation.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored as a potential treatment for anxiety and depression due to its dual action on 5-hydroxytryptamine receptors.
Industry: Potential applications in the development of new anxiolytic and antidepressant drugs.
Mechanism of Action
The mechanism of action of CGS-18102A involves its interaction with 5-hydroxytryptamine receptors. As a 5-hydroxytryptamine 1A receptor agonist, it enhances the activity of these receptors, leading to anxiolytic effects. As a 5-hydroxytryptamine 2 receptor antagonist, it inhibits the activity of these receptors, which may contribute to its potential antidepressant effects. The compound’s dual action on these receptors modulates neurotransmitter release and receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
CGS-18102A is unique due to its mixed pharmacological profile. Similar compounds include:
WY-50,324: Another compound with mixed 5-hydroxytryptamine 1A agonist and 5-hydroxytryptamine 2 antagonist properties.
FG5974: Exhibits similar receptor binding profiles but with different efficacy.
LEK-8804: Another mixed compound with limited effects compared to CGS-18102A.
CGS-18102A stands out due to its prominent 5-hydroxytryptamine 2A antagonist properties, which are more pronounced than those of WY-50,324, FG5974, and LEK-8804 .
Properties
IUPAC Name |
(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-9-17-10-5-6-12-13(17)11-19-15-8-4-7-14(18-2)16(12)15;/h4,7-8,12-13H,3,5-6,9-11H2,1-2H3;1H/t12-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARBXRSECAIPI-KZCZEQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1COC3=C2C(=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@@H]1COC3=C2C(=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905718 | |
| Record name | 10-Methoxy-4-propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100746-36-9 | |
| Record name | Cgs 18102A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100746369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxy-4-propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-18102A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8NS5A6ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one](/img/structure/B1221460.png)









